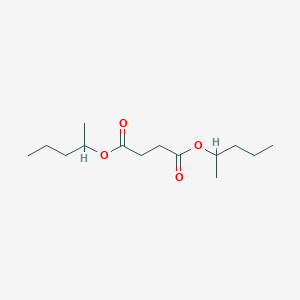
Dipentan-2-yl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentan-2-yl butanedioate, also known as dipentyl butanedioate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from butanedioic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentan-2-yl butanedioate can be synthesized through the esterification of butanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of bio-derived butanedioic acid and pentanol is also being explored to produce this ester in a more sustainable manner .
Análisis De Reacciones Químicas
Types of Reactions
Dipentan-2-yl butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and pentanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and pentanol.
Transesterification: A different ester and the original alcohol.
Reduction: Butanediol and pentanol.
Aplicaciones Científicas De Investigación
Dipentan-2-yl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biodegradable polymers and as a plasticizer in biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Mecanismo De Acción
The mechanism of action of dipentan-2-yl butanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and pentanol, which can then participate in various biochemical processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases, which facilitate the conversion of the ester to its constituent acids and alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Dipentyl succinate: Similar in structure but derived from succinic acid.
Diamyl succinate: Another ester of succinic acid with a different alcohol component.
Butanedioic acid, dipentyl ester: Another name for dipentan-2-yl butanedioate.
Uniqueness
This compound is unique due to its specific esterification of butanedioic acid with pentanol, which imparts distinct physical and chemical properties. Its biodegradability and potential for use in sustainable materials make it a valuable compound in various applications .
Propiedades
Número CAS |
6624-65-3 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
dipentan-2-yl butanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-7-11(3)17-13(15)9-10-14(16)18-12(4)8-6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
CEQBTPMAKXLIOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=O)CCC(=O)OC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


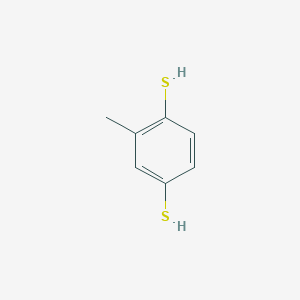
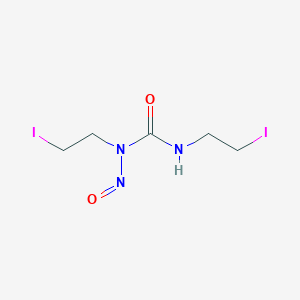
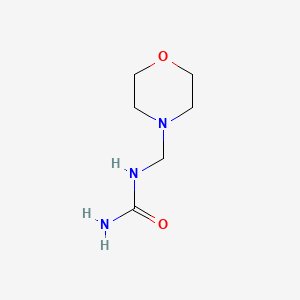




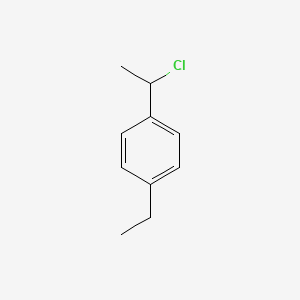




![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

